Difluoro Atorvastatin Acetonide tert-Butyl Ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

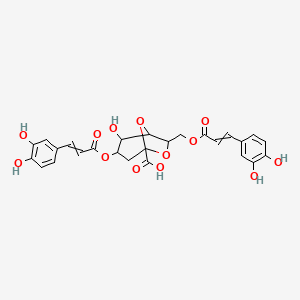

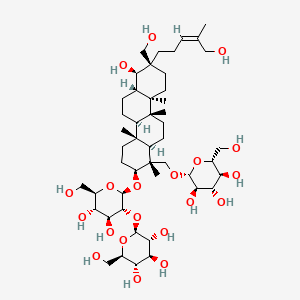

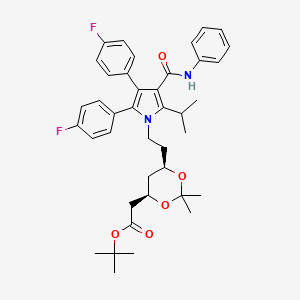

Difluoro Atorvastatin Acetonide tert-Butyl Ester is a synthetic intermediate used in the preparation of Difluoro Atorvastatin . It is also known as an impurity of Atorvastatin .

Molecular Structure Analysis

The molecular formula of this compound is C40H46F2N2O5 . Its molecular weight is 672.80 g/mol .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it is known to be a useful synthetic intermediate in the synthesis of Difluoro Atorvastatin .Physical And Chemical Properties Analysis

This compound has a melting point of 173 - 175°C and a predicted boiling point of 677.4±55.0 °C . Its density is predicted to be 1.17±0.1 g/cm3 .Scientific Research Applications

Pharmacological Profile and Therapeutic Potential

Atorvastatin is a synthetic HMG-CoA reductase inhibitor that effectively lowers plasma cholesterol levels by inhibiting the synthesis of endogenous cholesterol. It also reduces triglyceride levels, though the mechanism remains to be fully elucidated. Atorvastatin has shown dose-dependent reductions in total cholesterol, low-density lipoprotein (LDL)-cholesterol, and triglyceride levels across various patient groups. It has been compared favorably against other statins like lovastatin, pravastatin, and simvastatin in large-scale trials, demonstrating significant reductions in LDL-cholesterol and other lipid markers (Lea & McTavish, 1997).

Analytical Methods for Quality Control

Monitoring and quality control of atorvastatin are crucial due to its widespread use. Various analytical methods, including high-performance liquid chromatography (HPLC) and spectrophotometry, are employed for the pharmaceutical quality control of atorvastatin. These methods ensure the quality of the medication accessible to the population. The importance of choosing suitable analytical methods that align with sustainable analytical chemistry has been emphasized, highlighting the evolution of analytical practices in response to health, operational, and environmental considerations (Kogawa, Pires, & Salgado, 2019).

HDL Cholesterol and Heart Disease Risk Reduction

The inhibition of cholesteryl ester transfer protein (CETP) by atorvastatin and similar agents presents a novel strategy for raising high-density lipoprotein (HDL) cholesterol levels and reducing coronary artery disease (CAD) risk. CETP inhibitors prevent the transfer of cholesteryl ester from HDL to triglyceride-rich lipoproteins, effectively raising HDL cholesterol levels. Despite the mixed outcomes of clinical trials involving CETP inhibitors, the understanding of HDL metabolism and its impact on CAD risk reduction continues to evolve, with atorvastatin playing a significant role in this area of research (Schaefer & Asztalos, 2007).

properties

IUPAC Name |

tert-butyl 2-[(4R,6R)-6-[2-[2,3-bis(4-fluorophenyl)-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H46F2N2O5/c1-25(2)36-35(38(46)43-30-11-9-8-10-12-30)34(26-13-17-28(41)18-14-26)37(27-15-19-29(42)20-16-27)44(36)22-21-31-23-32(48-40(6,7)47-31)24-33(45)49-39(3,4)5/h8-20,25,31-32H,21-24H2,1-7H3,(H,43,46)/t31-,32-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXOZEZIWLMWZMX-ROJLCIKYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC2CC(OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)C(=O)NC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@@H]2C[C@@H](OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)C(=O)NC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H46F2N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

672.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.